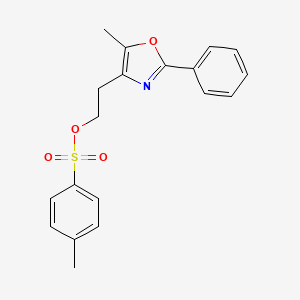
2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate
Descripción general
Descripción
2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C19H19NO4S and a molecular weight of 357.423 g/mol . It is known for its unique structure, which includes an oxazole ring substituted with a methyl and phenyl group, and an ethyl chain linked to a methylbenzenesulfonate group .
Métodos De Preparación
The synthesis of 2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(5-Methyl-2-phenyloxazol-4-yl)ethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The methyl group on the oxazole ring can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The oxazole ring can be reduced to form a dihydrooxazole derivative.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonate and oxazole functional groups . These interactions can modulate the activity of the target molecules, leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
2-(5-Methyl-2-phenyloxazol-4-yl)ethanol: This compound lacks the sulfonate group and has different reactivity and applications.
4-Methylbenzenesulfonic acid: This compound lacks the oxazole ring and has different chemical properties and uses.
2-Phenyl-5-methyloxazole: This compound lacks the ethyl and sulfonate groups and has different reactivity and applications.
The uniqueness of this compound lies in its combination of an oxazole ring with a sulfonate group, which imparts specific chemical and biological properties .
Propiedades
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-14-8-10-17(11-9-14)25(21,22)23-13-12-18-15(2)24-19(20-18)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNITQXBLBMGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C(OC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














